![molecular formula C11H10N2O3 B172484 ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate CAS No. 36818-07-2](/img/structure/B172484.png)
ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
Overview
Description
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is a quinoxaline derivative, which is a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 3-hydroxyquinoxaline-2-carboxylate is a derivative of quinoxaline . Quinoxalines are a class of N-heterocyclic compounds that have been shown to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . .
Mode of Action
Quinoxalines often exert their effects by interacting with various enzymes and receptors, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been shown to interact with a variety of biochemical pathways, often leading to alterations in cellular processes .
Pharmacokinetics
The compound’s molecular weight is 218.21 , which may influence its pharmacokinetic properties.
Result of Action
Quinoxaline derivatives have been shown to have a variety of effects at the molecular and cellular level, often leading to alterations in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with diethyl oxalate under acidic conditions . The reaction typically proceeds as follows:
Reactants: o-Phenylenediamine and diethyl oxalate.
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The reactants are mixed and heated to reflux, leading to the formation of the quinoxaline ring and subsequent esterification to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dicarboxylate derivatives.
Reduction: Ethyl 3-hydroxy-3,4-dihydro-2-quinoxalinecarboxylate.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate serves as a building block for synthesizing more complex quinoxaline derivatives. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens.
- Anticancer Potential: The compound has been evaluated for its antiproliferative effects against human leukemia cell lines. For instance, derivatives of quinoxaline have demonstrated cytotoxic activity against HL60 and K562 cells, suggesting potential therapeutic applications in oncology .
Medicinal Chemistry
Ongoing research is focused on the therapeutic potential of this compound:
- Protein-Protein Interactions: It has been identified as a modulator of specific protein-protein interactions (PPIs), which are crucial in cellular processes and disease mechanisms .
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into their functions and potential drug development targets .
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of ethyl derivatives of quinoxaline against leukemia cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Research has highlighted the antimicrobial properties of this compound against bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 6,7-Dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylate | Contains chloro substituents | Enhanced biological activity due to halogen effects |
Ethyl 5-methylquinoxaline-2-carboxylate | Methyl group at position 5 | Altered electronic properties affecting reactivity |
Ethyl 2-aminoquinoxalinecarboxylate | Amino group at position 2 | Increased solubility and potential for hydrogen bonding |
This table illustrates how structural modifications influence the biological activity and reactivity of quinoxaline derivatives.
Comparison with Similar Compounds
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-1,4-dihydro-3-quinolinecarboxylate: Similar structure but with a quinoline core.
Ethyl 7,8-dichloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate: Contains additional chlorine substituents.
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate: Contains a hydroxyl group and a methyl group.
These compounds share structural similarities but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Biological Activity
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate (CAS No. 36818-07-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- CAS Number : 36818-07-2
- MDL Number : MFCD00459589
Biological Activity Overview
This compound belongs to the quinoxaline family, known for their extensive pharmacological properties. The compound exhibits:
- Antimicrobial Activity :
-
Antitumor Effects :
- Research indicates that this compound can induce apoptosis in cancer cells, particularly breast adenocarcinoma cells (MCF-7 and MDA-MB-231). Studies have demonstrated that it downregulates anti-apoptotic proteins such as BCL2 and HIF1α, leading to increased cancer cell death at submicromolar concentrations .
- Antiparasitic Properties :
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Cell Signaling Pathways : The compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those mediated by NF-kB and AP-1 transcription factors.
- Induction of Apoptosis : By modulating the expression of critical apoptotic regulators, the compound promotes programmed cell death in malignant cells .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted by Monge et al. (1995) demonstrated that derivatives of quinoxaline compounds exhibited high antiproliferative activity against breast cancer cell lines under hypoxic conditions. The structural modifications significantly influenced their cytotoxicity profiles .
Properties
IUPAC Name |
ethyl 3-oxo-4H-quinoxaline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFHRBUBUHJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289987 | |
Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36818-07-2 | |
Record name | 36818-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple, efficient method to synthesize substituted Ethyl 3-hydroxyquinoxaline-2-carboxylates?
A: Recent research [, ] presents a novel, one-pot synthesis of substituted Ethyl 3-hydroxyquinoxaline-2-carboxylates. This method involves the uncatalyzed condensation of aryl-1,2-diamines with Diethyl bromomalonate. This reaction proceeds efficiently without the need for a catalyst, offering a straightforward approach to access a variety of substituted derivatives.
Q2: How can Ethyl 3-hydroxyquinoxaline-2-carboxylate be used to synthesize more complex heterocyclic compounds?
A: Ethyl 3-hydroxyquinoxaline-2-carboxylate serves as a valuable building block for synthesizing diverse heterocyclic systems. For instance, it reacts with hydrazine hydrate to yield 3-hydroxyquinoxaline-2-carbohydrazide []. This intermediate, upon reaction with various isothiocyanates, produces (2-(3-hydroxyquinoxaline-2-carbonyl)hydrazine-1-carbonothioyl)benzamides. Further treatment of these compounds with concentrated sulfuric acid or sodium hydroxide leads to the formation of (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides and (3-(3-hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(aryl)methanones, respectively.
Q3: What analytical techniques are employed to confirm the structures of Ethyl 3-hydroxyquinoxaline-2-carboxylate derivatives?
A: The structures of newly synthesized Ethyl 3-hydroxyquinoxaline-2-carboxylate derivatives and subsequent heterocyclic compounds are confirmed using various spectroscopic analyses []. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed information about the compound's structure and purity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.